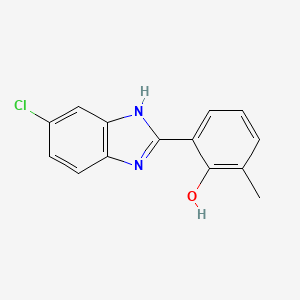

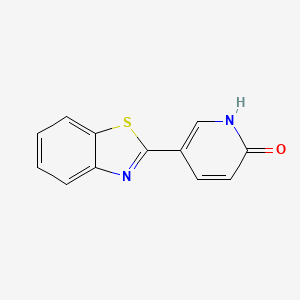

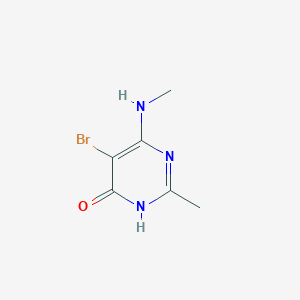

![molecular formula C13H11ClN2O B1384522 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride CAS No. 878770-54-8](/img/structure/B1384522.png)

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride

Übersicht

Beschreibung

“4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 878770-54-8 . It is a solid substance with a molecular weight of 246.7 .

Synthesis Analysis

The synthesis of this compound has been explored in various studies . For instance, an in-house database of synthesizable ester prodrugs of some well-known NSAIDs was developed by combining their -COOH group with -OH of a newly identified antioxidant 4- (1H-benzo [d]imidazol-2-yl)phenol (BZ) .Molecular Structure Analysis

The benzimidazole system in this compound is nearly coplanar with the phenol ring, with a small dihedral angle of 8.11 (5)° . Intermolecular N—H…O and O—H…N hydrogen bonding helps to stabilize the crystal structure .Chemical Reactions Analysis

The reaction of this compound went through ring formation and opening processes with only two protons leaving and the thermodynamically favorable products were selectively formed in moderate to good yields .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 246.7 . It has a topological polar surface area of 48.9 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives are synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .

Biological Activity

Compounds containing the benzimidazole nucleus are known to have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Preparation of Thiosemicarbazone Moiety

Thiosemicarbazone moiety is another privileged structure that is found in several molecules with a wide range of biological activities representing several important classes in drug discovery . Thiosemicarbazones have been postulated as biologically active compounds and display different types of biological activity .

Single-Molecule Magnets

Co (II) cubane complexes behaving as single-molecule magnets with TB > 2 K (barriers Ueff / kB 21–27 K and relaxation times τ0 = 1.3 × 10 −9 and 9.7 × 10 −9 s) are prepared from (benzo imidazol-2-yl)methanols .

Catalyst for Water Electro-Oxidation

A cobalt catalyst for water electro-oxidation at neutral pH (overpotential 390 mV and a turnover frequency 1.83 s −1) is prepared from (benzo imidazol-2-yl)methanols .

Fluorophores and Near-Infrared Dyes

Red-emitting fluorophores (quantum yields 0.96) and near-infrared dyes with absorption maxima near 950 nm are prepared from (benzo imidazol-2-yl)methanols .

Cytotoxic and Apoptosis-Inducing Agents

Cytotoxic and apoptosis-inducing agents are prepared from (benzo imidazol-2-yl)methanols .

Antimicrobial Activity

Prominent derivatives with antimicrobial activity are prepared from (benzo imidazol-2-yl)methanols .

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been used in the development of new drugs due to their ability to interact with proteins and enzymes .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be affected, leading to various downstream effects .

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O.ClH/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13;/h1-8,16H,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLECODCWOJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

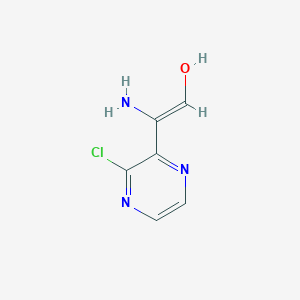

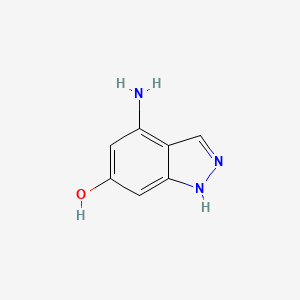

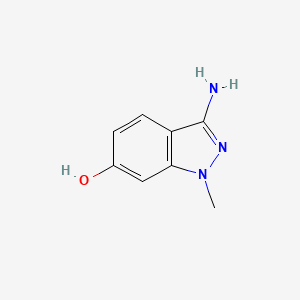

![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)

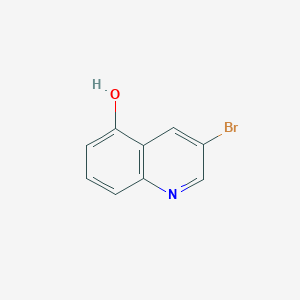

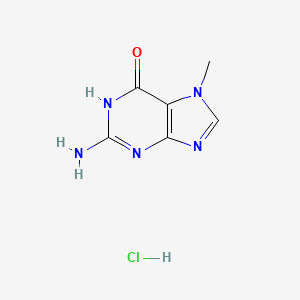

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)

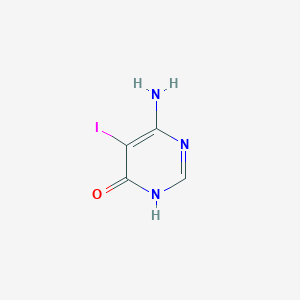

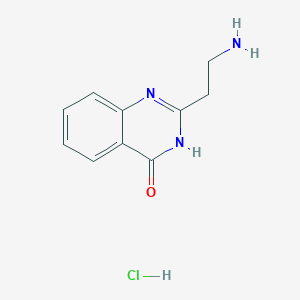

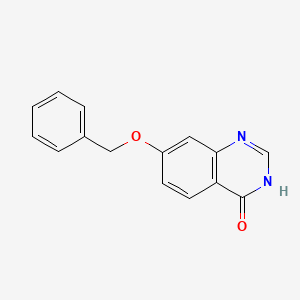

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)